![molecular formula C13H10ClNO4S B1463003 2-氯-5-[(苯磺酰)氨基]苯甲酸 CAS No. 1179130-12-1](/img/structure/B1463003.png)
2-氯-5-[(苯磺酰)氨基]苯甲酸
描述
“2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid” is a chemical compound with the CAS Number: 1179130-12-1 . It has a molecular weight of 311.75 . The compound is also known as BAY-8002 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid” can be represented by the linear formula: C13H10ClNO4S . The InChI code for this compound is 1S/C13H10ClNO4S/c14-12-7-6-9 (8-11 (12)13 (16)17)15-20 (18,19)10-4-2-1-3-5-10/h1-8,15H, (H,16,17) .科学研究应用
EP1 受体选择性拮抗剂
与 2-氯-5-[(苯磺酰)氨基]苯甲酸结构相关的杂芳磺酰胺已被研究其作为 EP1 受体选择性拮抗剂的潜力。这些化合物,包括具有改性磺酰基团的类似物,表现出优化的拮抗活性,一些在体内表现出作用。这项研究强调了靶向前列腺素 E2 (PGE2) 通路治疗各种疾病的治疗潜力 (长谷川等人,2006)。
电化学还原研究
对含有偶氮键的苯甲酸的电化学还原的研究(这些苯甲酸与本化合物具有相似的苯环核心和官能团)有助于理解这些化合物的氧化还原行为。这些研究提供了对电化学途径的见解,揭示了取代基和溶液 pH 值对还原过程的影响。这些知识对于环境化学和合成方法的应用至关重要 (Mandić 等人,2004)。
代谢和药代动力学
涉及与 2-氯-5-[(苯磺酰)氨基]苯甲酸在结构上相关的化合物的研究,例如新型抗抑郁药,提供了有关代谢途径和各种细胞色素 P450 酶在药物代谢中的作用的宝贵信息。了解这些途径对于药物开发至关重要,包括预测药物相互作用和优化药代动力学特征 (Hvenegaard 等人,2012)。
抗炎和抗菌剂
由氯苯甲酸(包括具有相似官能团的化合物)合成的稠合嘧啶衍生物的合成和评估显示出显着的抗炎、抗增殖和抗菌活性。这些发现突出了这些化合物在开发新的治疗剂方面的潜力 (Vachala 等人,2011)。
氧化研究
对呋塞米(一种具有苯甲酸核心和相关官能团的化合物)的氧化研究提供了对氧化反应动力学和机理的见解。此类研究对于了解药物化合物在各种条件下的稳定性和反应性至关重要 (Angadi 等人,2010)。
作用机制
Target of Action
The primary target of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, also known as BAY-8002, is the monocarboxylate transporter 1 (MCT1) and MCT2 . These transporters play a crucial role in the bidirectional transport of lactate across the cell membrane .
Mode of Action
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid interacts with its targets, MCT1 and MCT2, by inhibiting their function . This inhibition prevents the bidirectional transport of lactate, which is a key process in cellular metabolism .
Biochemical Pathways
By inhibiting MCT1 and MCT2, 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid affects the lactate shuttle pathway . This results in an accumulation of lactate within the cell and a subsequent alteration in cellular metabolism .
Pharmacokinetics
It is known that the compound is orally available , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
The inhibition of lactate transport by 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid leads to a significant increase in intracellular lactate levels . This can have various effects on the cell, including alterations in metabolic processes. In cancer cell lines, this compound exhibits antiproliferative activity .
生化分析
Biochemical Properties
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid functions primarily as an inhibitor of monocarboxylate transporters, which are integral membrane proteins involved in the transport of lactate and other monocarboxylates across cell membranes. This compound interacts with monocarboxylate transporter 1 and monocarboxylate transporter 2, inhibiting their activity and thereby affecting lactate transport. The inhibition of these transporters by 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid leads to an accumulation of lactate within cells, which can have significant biochemical implications .
Cellular Effects
The effects of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid on cellular processes are profound. By inhibiting monocarboxylate transporter 1 and monocarboxylate transporter 2, this compound disrupts lactate transport, leading to increased intracellular lactate levels. This accumulation of lactate can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the elevated lactate levels can inhibit cell proliferation and induce apoptosis, making 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid exerts its effects by binding to the active sites of monocarboxylate transporter 1 and monocarboxylate transporter 2, thereby inhibiting their function. This binding prevents the transport of lactate and other monocarboxylates across the cell membrane, leading to an accumulation of these metabolites within the cell. The inhibition of monocarboxylate transporters by 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid can also result in changes in gene expression, particularly those genes involved in metabolic regulation and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid can lead to sustained inhibition of monocarboxylate transporters, resulting in prolonged accumulation of lactate and other monocarboxylates within cells. This prolonged inhibition can have lasting effects on cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid vary with dosage. At lower doses, the compound effectively inhibits monocarboxylate transporters without causing significant toxicity. At higher doses, 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid can induce adverse effects, including toxicity and metabolic imbalances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of monocarboxylate transporters and subsequent biological effects .
Metabolic Pathways
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid is involved in metabolic pathways related to lactate transport and metabolism. By inhibiting monocarboxylate transporter 1 and monocarboxylate transporter 2, this compound affects the flux of lactate and other monocarboxylates across cell membranes. This inhibition can lead to changes in metabolic flux and alterations in the levels of various metabolites, including lactate and pyruvate .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid is transported and distributed primarily through its interaction with monocarboxylate transporters. The compound’s inhibition of these transporters affects its localization and accumulation within cells. Studies have shown that 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid can accumulate in tissues with high expression of monocarboxylate transporters, such as cancerous tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid is primarily associated with the plasma membrane, where monocarboxylate transporters are located. The compound’s activity is directed towards these transporters, leading to its accumulation at the cell membrane. This localization is crucial for its inhibitory effects on lactate transport and subsequent cellular processes .
属性
IUPAC Name |
5-(benzenesulfonamido)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZUOKGPCNEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
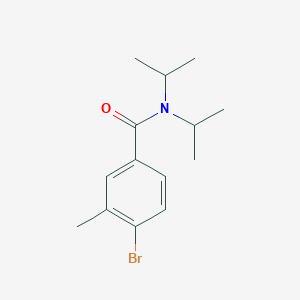
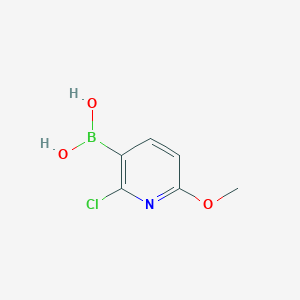

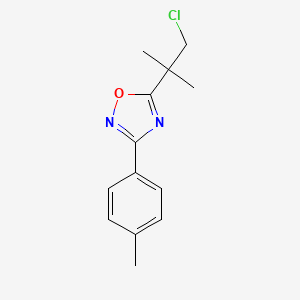

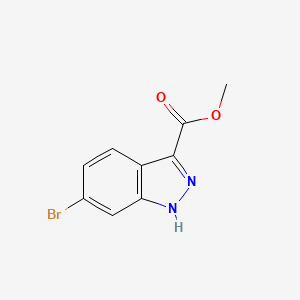
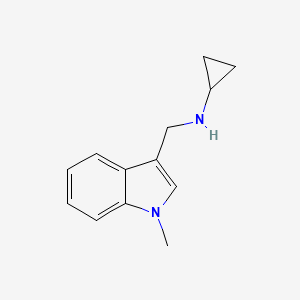




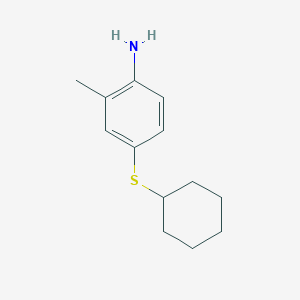
![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
